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Compound of Interest

Compound Name: R-348

Cat. No.: B1262787 Get Quote

Discovery and History: R348 was developed by Rigel Pharmaceuticals as an orally available,

potent inhibitor of Janus Kinase 3 (JAK3).[1] The company's research focused on intracellular

signaling pathways critical to disease mechanisms, aiming to develop small-molecule drugs for

inflammatory and autoimmune diseases.[1] In January 2008, Rigel announced the initiation of a

Phase 1 clinical trial to evaluate the safety and tolerability of R348 for conditions such as

rheumatoid arthritis (RA), psoriasis, and other immune disorders.[1] Preclinical studies had

demonstrated its efficacy in reducing arthritic symptoms, bone destruction, and swelling in

animal models.[1] The compound was also investigated for its potential in preventing transplant

rejection.[1][2] R348 targets T-cells, which are key mediators in these autoimmune diseases

through JAK3 signaling.[1]

Mechanism of Action: R348 is a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen tyrosine

kinase (Syk).[2] JAK3 is crucial for signal transduction downstream of various cytokine

receptors in immune cells.[2] By inhibiting JAK3, R348 disrupts the signaling of cytokines that

are dependent on the common gamma chain, thereby suppressing the activation and

proliferation of T-cells and other immune cells involved in autoimmune responses.[1] The

inhibition of Syk, another key kinase in immune signaling, further contributes to its

immunosuppressive effects.[2]

Quantitative Data
Table 1: Preclinical Efficacy of R348 in a Cardiac Allograft Model[2]
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Treatment Group Dose Outcome

R348 10 mg/kg Subtherapeutic

R348 20 mg/kg
Similar allograft survival to

tacrolimus or rapamycin

R348 40 mg/kg

Preserved graft function,

significantly reduced graft

infiltration, decreased

histologic rejection scores

Rapamycin 3 mg/kg
Similar efficacy to R348 40

mg/kg

Experimental Protocols
In Vitro Enzyme Inhibition Assays: Detailed protocols for the specific in vitro enzyme inhibition

assays used for R348 are not publicly available in the provided search results. However, a

general methodology for such assays would involve:

Enzyme and Substrate Preparation: Recombinant human JAK3 and Syk enzymes would be

purified. A specific peptide substrate for each enzyme, capable of being phosphorylated,

would be used.

Assay Reaction: The enzyme, substrate, and ATP (the phosphate donor) are incubated in a

reaction buffer.

Inhibitor Addition: R348 would be added at varying concentrations to determine its inhibitory

effect.

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically

using methods like ELISA with a phospho-specific antibody, or radiometric assays measuring

the incorporation of radioactive phosphate from ATP.

IC50 Determination: The concentration of R348 that inhibits 50% of the enzyme activity

(IC50) would be calculated from the dose-response curve.
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Pharmacokinetic Studies in Rats: The 2008 study in Transplantation mentions that detailed

pharmacokinetic data were obtained in rats.[2] A typical protocol for such a study would

include:

Animal Dosing: A cohort of rats would be administered R348 orally at different doses.

Blood Sampling: Blood samples would be collected at various time points after

administration.

Plasma Preparation: Plasma would be separated from the blood samples by centrifugation.

Drug Concentration Analysis: The concentration of R348 and its active metabolite, R333, in

the plasma would be measured using a validated analytical method, such as liquid

chromatography-mass spectrometry (LC-MS).

Pharmacokinetic Parameter Calculation: Key parameters like Cmax (maximum

concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life would

be determined from the concentration-time data. The results indicated that plasma levels of

the active metabolite R333 remained high for 8 hours or more.[2]

Phase 1 Clinical Trial Protocol: Rigel Pharmaceuticals initiated a Phase 1 study for R348 in

2008.[1] The key elements of this protocol were:

Study Design: A double-blind, placebo-controlled, single-dose and multiple-ascending-dose

study.

Participants: Young, healthy male volunteers.

Objectives: To evaluate the safety, tolerability, and pharmacokinetics of R348.

Results Expected: Mid-2008.[1]
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Caption: R348 inhibits JAK3, blocking cytokine signaling and gene transcription.

AG-348 (Mitapivat, Agios Pharmaceuticals): A PK-R
Allosteric Activator
Discovery and History: AG-348, now known as Mitapivat, was identified and characterized by

Agios Pharmaceuticals as a first-in-class, orally available, small-molecule allosteric activator of

the red cell isoform of pyruvate kinase (PK-R).[3][4] The discovery was aimed at addressing the

underlying cause of pyruvate kinase (PK) deficiency, a rare genetic disease that leads to

chronic hemolytic anemia due to mutations in the PKLR gene.[3][5] These mutations result in

decreased PK-R activity, leading to a deficiency in ATP and a buildup of the upstream glycolytic

intermediate 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[4] AG-348 was designed to

activate both wild-type and mutant PK-R enzymes, thereby restoring normal red blood cell

metabolism.[5] The compound has undergone several clinical trials to evaluate its safety and

efficacy.[6][7]

Mechanism of Action: AG-348 acts as an allosteric activator of the PK-R enzyme.[5] PK-R

exists in an equilibrium between a less active T-state and a more active R-state.[5] AG-348

binds to a distinct pocket at the dimer-dimer interface of the PK-R tetramer, which is different

from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] This

binding induces and stabilizes the active R-state of the enzyme, enhancing its catalytic activity.
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[5] This leads to an increased rate of glycolysis, resulting in higher levels of ATP and lower

levels of 2,3-DPG, which in turn improves red blood cell health and reduces hemolysis.[4]

Quantitative Data
Table 2: In Vitro Activity of AG-348 on Mutant PK-R Enzymes[5]

PK-R Mutant AC50 (nM)

R532W 9

G332S 59

G364D Not specified

T384M Not specified

R479H Not specified

R486W Not specified

R510Q Not specified

Table 3: Phase 1 Clinical Trial Dosing for AG-348[7]

Study Type Dose Range

Single Ascending Dose (SAD) 30 - 2500 mg (single dose)

Multiple Ascending Dose (MAD)
15 - 700 mg (every 12 hours for 14 days) or 120

mg (every 24 hours for 14 days)

Experimental Protocols
Crystallography of AG-348-Bound PK-R: The co-crystal structure of AG-348 bound to PK-R

was solved to 2.75 Å resolution.[5] A general protocol for such an experiment would involve:

Protein Expression and Purification: Recombinant human PK-R would be expressed (e.g., in

E. coli) and purified to homogeneity.
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Co-crystallization: The purified PK-R would be incubated with an excess of AG-348 and set

up for crystallization using techniques like vapor diffusion.

X-ray Diffraction Data Collection: The resulting crystals would be exposed to a high-intensity

X-ray beam, and the diffraction pattern would be recorded.

Structure Solution and Refinement: The diffraction data would be processed to determine the

electron density map, and the atomic model of the PK-R/AG-348 complex would be built and

refined.

Phase 1 Clinical Trial Protocol (NCT02108106, NCT02149966):[7]

Study Design: Two randomized, placebo-controlled, double-blind, single- and multiple-

ascending-dose studies in healthy volunteers.

Participants: Healthy adult volunteers.

Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of

AG-348.

Key Endpoints: Incidence of adverse events, pharmacokinetic parameters (Cmax, AUC,

etc.), and changes in blood glycolytic intermediates.

Key Findings: The most common treatment-related adverse events were headache and

nausea. Dose-dependent changes in glycolytic intermediates consistent with PK-R activation

were observed.[7]
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Caption: AG-348 allosterically activates PK-R, promoting ATP production.

ABT-348 (Ilorasertib): An Aurora Kinase Inhibitor
Discovery and History: ABT-348, also known as Ilorasertib, is a potent, orally active, and ATP-

competitive inhibitor of Aurora kinases A, B, and C.[8] It also demonstrates potent inhibition of

VEGF and PDGF receptors.[8] This compound has been investigated for its potential in treating

acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[8]

Quantitative Data
Table 4: In Vitro IC50 Values for ABT-348 (Ilorasertib)[8]

Target Kinase IC50 (nM)

Aurora A 116

Aurora B 5

Aurora C 1
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Antiproliferative Activity Assay: The antiproliferative activity of Ilorasertib was tested in H1299

and H460 cell lines.[8] A general protocol for such an assay would be:

Cell Culture: Cancer cell lines are cultured in appropriate media.

Compound Treatment: Cells are treated with varying concentrations of Ilorasertib (e.g., 1-

1000 nM) for a specified period (e.g., 24 hours).

Cell Viability Assessment: The number of viable cells is measured using assays such as

MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is

determined. The results showed that Ilorasertib induced a concentration-dependent increase

in the extent and number of H1299 and H460 cells, indicative of a block in cell division.[8]
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Caption: ABT-348 inhibits Aurora kinases, disrupting mitosis and cell division.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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